molecular formula C15H16ClNO2S B270725 4-chloro-N-(4-isopropylphenyl)benzenesulfonamide

4-chloro-N-(4-isopropylphenyl)benzenesulfonamide

Cat. No. B270725
M. Wt: 309.8 g/mol
InChI Key: BMCNVHMWFUAOAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-(4-isopropylphenyl)benzenesulfonamide, also known as Sulfaphenazole, is an organic compound that belongs to the class of sulfonamide drugs. It is commonly used as a selective inhibitor of cytochrome P450 2C9 (CYP2C9), an enzyme that plays a crucial role in the metabolism of many drugs, including warfarin, phenytoin, and tolbutamide.

Scientific Research Applications

4-chloro-N-(4-isopropylphenyl)benzenesulfonamidele is widely used in scientific research to study the role of CYP2C9 in drug metabolism. It is also used to investigate the effects of CYP2C9 inhibitors on drug-drug interactions, pharmacokinetics, and pharmacodynamics. 4-chloro-N-(4-isopropylphenyl)benzenesulfonamidele is also used as a model compound to study the structure-activity relationships of sulfonamide drugs.

Mechanism of Action

4-chloro-N-(4-isopropylphenyl)benzenesulfonamidele selectively inhibits CYP2C9 by binding to the heme iron of the enzyme's active site. This binding prevents the metabolism of drugs that are substrates for CYP2C9, leading to increased plasma concentrations of these drugs. 4-chloro-N-(4-isopropylphenyl)benzenesulfonamidele does not inhibit other isoforms of CYP450, such as CYP3A4 or CYP2D6.
Biochemical and Physiological Effects:
4-chloro-N-(4-isopropylphenyl)benzenesulfonamidele has been shown to increase the plasma concentrations of several drugs, including warfarin, phenytoin, and tolbutamide. It also increases the half-life of these drugs, leading to prolonged pharmacological effects. However, 4-chloro-N-(4-isopropylphenyl)benzenesulfonamidele has no direct pharmacological effects on its own.

Advantages and Limitations for Lab Experiments

4-chloro-N-(4-isopropylphenyl)benzenesulfonamidele is a highly selective and potent inhibitor of CYP2C9, making it an ideal tool for studying the role of this enzyme in drug metabolism. However, 4-chloro-N-(4-isopropylphenyl)benzenesulfonamidele has a relatively short half-life and is rapidly metabolized in vivo, which limits its use in animal studies. 4-chloro-N-(4-isopropylphenyl)benzenesulfonamidele is also known to inhibit other enzymes, such as CYP2C19 and CYP3A4, at high concentrations, which may lead to off-target effects.

Future Directions

Future research on 4-chloro-N-(4-isopropylphenyl)benzenesulfonamidele could focus on developing more potent and selective inhibitors of CYP2C9. This could lead to the development of new drugs with improved pharmacokinetic and pharmacodynamic properties. 4-chloro-N-(4-isopropylphenyl)benzenesulfonamidele could also be used in combination with other drugs to investigate the potential for drug-drug interactions and to optimize dosing regimens. Finally, 4-chloro-N-(4-isopropylphenyl)benzenesulfonamidele could be used to study the role of CYP2C9 in disease states, such as diabetes, where altered drug metabolism may play a role.

Synthesis Methods

4-chloro-N-(4-isopropylphenyl)benzenesulfonamidele can be synthesized by reacting 4-chloro-N-phenylbenzenesulfonamide with isopropylmagnesium bromide in the presence of a catalyst. The reaction yields 4-chloro-N-(4-isopropylphenyl)benzenesulfonamide, which can be purified by recrystallization.

properties

Product Name

4-chloro-N-(4-isopropylphenyl)benzenesulfonamide

Molecular Formula

C15H16ClNO2S

Molecular Weight

309.8 g/mol

IUPAC Name

4-chloro-N-(4-propan-2-ylphenyl)benzenesulfonamide

InChI

InChI=1S/C15H16ClNO2S/c1-11(2)12-3-7-14(8-4-12)17-20(18,19)15-9-5-13(16)6-10-15/h3-11,17H,1-2H3

InChI Key

BMCNVHMWFUAOAV-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)Cl

Canonical SMILES

CC(C)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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